

The Allosteric Embrace: A Technical Guide to the Aurovertin-ATPase Beta Subunit Interaction

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Compound of Interest		
Compound Name:	aurovertin	
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This in-depth technical guide elucidates the mechanism of **aurovertin**'s binding to the beta subunit of F-type ATP synthase (ATPase), a critical enzyme in cellular energy metabolism. **Aurovertin**, a mycotoxin produced by the fungus Calcarisporium arbuscula, acts as a potent, non-competitive inhibitor of ATPase, exhibiting a more pronounced effect on ATP synthesis than on its hydrolysis. Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting cellular bioenergetics, a field of growing importance in oncology, neurology, and metabolic diseases.

The Binding Site and Key Molecular Interactions

Aurovertin targets the F1 catalytic portion of the ATPase complex, specifically binding to its β subunits.[1] X-ray crystallography studies of the bovine mitochondrial F1-ATPase have revealed that **aurovertin** B binds to two of the three β subunits, designated β TP and β E, within a cleft situated between the nucleotide-binding domain and the C-terminal domain.[2][3] The third β subunit, β DP, which is occupied by ADP, does not bind **aurovertin** as its binding pocket is incomplete and inaccessible.[3][4]

The binding of **aurovertin** is stabilized by a network of interactions with key amino acid residues. A pivotal residue in this interaction is β -Arginine 412 (in bovine F1-ATPase), which has been confirmed through mutational studies to be essential for **aurovertin** binding.[2] The equivalent residue in E. coli F1-ATPase is β -Arginine 398.[5] This arginine residue is believed to form a specific charged donor-acceptor hydrogen bond with the 7-hydroxyl group of







aurovertin.[5] The **aurovertin** B molecule bound to the β TP subunit also interacts with α -Glutamate 399 in the adjacent α TP subunit, further stabilizing the complex.[2] In contrast, the **aurovertin** molecule in the β E subunit is positioned too far from the corresponding residue in the α E subunit to form a similar interaction.[2]

The binding of **aurovertin** does not directly overlap with the nucleotide-binding site, which is consistent with its uncompetitive mode of inhibition.[6] Instead, **aurovertin** appears to lock the catalytic interfaces in an open conformation, thereby preventing the conformational changes necessary for the cyclic interconversion of the catalytic sites, a cornerstone of the binding change mechanism of ATP synthesis.[2]

Quantitative Binding and Inhibition Data

The interaction of **aurovertin** with the F1-ATPase β subunit has been quantified through various kinetic and binding studies. The inhibitor displays a higher affinity during ATP synthesis compared to ATP hydrolysis, explaining its differential inhibitory effects.[7]



Parameter	Value	Species/Syste m	Comments	Reference(s)
Ki(ES) for ATP Synthesis	25 nM	Bovine Heart Mitochondria	Indicates high affinity for the enzyme- substrate complex during ATP synthesis.	[7]
Ki(ES) for ATP Hydrolysis	120 nM	Bovine Heart Mitochondria	Lower affinity during ATP hydrolysis compared to synthesis.	[7]
Kd for dissociated F1	0.4 μΜ	Beef-heart mitochondrial ATPase	Determined by fluorescence measurements; two indistinguishable binding sites.	[8]
Kd for isolated β subunit	0.56 μΜ	Beef-heart mitochondrial ATPase	Determined by fluorescence measurements; one aurovertin binding site per isolated β subunit.	[8]
Kd for ADP binding to F1 (no aurovertin)	High affinity: 0.6- 0.8 μMLow affinity: 8-10 μM	Beef heart mitochondria	Curvilinear Scatchard plots indicate multiple binding sites with different affinities.	[9]
Kd for ATP binding to F1 (no	High affinity: 0.3- 0.5 μMLow	Beef heart mitochondria	Curvilinear Scatchard plots	[9]



aurovertin)	affinity: 7-10 μM		indicate multiple binding sites with different affinities.	
Kd for ADP binding to F1 (saturating aurovertin)	2 μΜ	Beef heart mitochondria	Aurovertin abolishes the curvilinearity of the Scatchard plot, indicating homogeneity of ADP binding sites.	[9]

Experimental Protocols Isolation of F1-ATPase β Subunit

This protocol is adapted from the procedure for dissociating beef-heart mitochondrial F1-ATPase.[8]

- Dissociation of F1-ATPase:
 - Incubate purified beef-heart mitochondrial F1-ATPase in a solution containing 0.85 M LiCl.
 - Maintain the incubation on ice for a specified period to induce dissociation of the subunits.
 ATP can be included to offer partial protection against inactivation.[8]
- Chromatographic Separation:
 - Load the dissociated F1-ATPase mixture onto a DEAE-cellulose chromatography column pre-equilibrated with a suitable buffer.
 - \circ The δ subunit will not be adsorbed and will be present in the flow-through.
 - \circ Elute the β subunit from the column using a salt gradient.
 - The α and y subunits will remain bound to the column under these conditions.[8]



Verification:

- \circ Confirm the identity and purity of the isolated β subunit using SDS-PAGE and Western blotting with an antibody specific for the β subunit.
- The isolated β subunit should exhibit no ATPase activity but should react with aurovertin, leading to an enhancement of its fluorescence.[8]

Fluorescence Titration of Aurovertin Binding

This method is used to determine the dissociation constant (Kd) of aurovertin binding.[8]

Preparation:

- Prepare solutions of the isolated F1-ATPase β subunit (or dissociated F1) at a known concentration in a suitable buffer.
- Prepare a stock solution of aurovertin in ethanol.

· Measurement:

- In a fluorometer cuvette, add the protein solution.
- Titrate the protein solution with small aliquots of the aurovertin stock solution.
- After each addition, mix and allow the system to equilibrate.
- Measure the fluorescence enhancement of aurovertin at its characteristic excitation and emission wavelengths. Aurovertin binding to the β subunit leads to a significant increase in its fluorescence quantum yield.[8]

Data Analysis:

- Plot the change in fluorescence intensity as a function of the **aurovertin** concentration.
- Fit the resulting binding curve to a suitable binding isotherm (e.g., the Hill equation or a simple one-site binding model) to determine the dissociation constant (Kd).



X-ray Crystallography of the F1-ATPase-Aurovertin Complex

This protocol provides a general workflow for determining the crystal structure of the F1-ATPase in complex with **aurovertin**.[4][6]

- · Crystallization of F1-ATPase:
 - Grow crystals of bovine heart F1-ATPase using microdialysis in the presence of AMP-PNP and ADP.[6]
- Soaking with Aurovertin:
 - Prepare an ethanolic solution of aurovertin B (e.g., 2 mM).
 - Add the aurovertin solution to the crystallization solution outside the microdialysis button, allowing the inhibitor to diffuse into the crystal.[6]
- · Cryo-protection and Data Collection:
 - Transfer the aurovertin-soaked crystals to a cryo-protectant solution before flash-cooling them in liquid nitrogen.
 - Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.
- Structure Determination and Refinement:
 - Solve the structure of the F1-ATPase-aurovertin complex using difference Fourier analysis, with the known structure of F1-ATPase as a starting model.[4][6]
 - Refine the atomic model against the experimental diffraction data to obtain the final structure.

ATPase Activity Assay for Inhibition Studies

This protocol describes a method to measure the inhibitory effect of **aurovertin** on the ATP hydrolysis activity of F1-ATPase.[10]



Reaction Mixture:

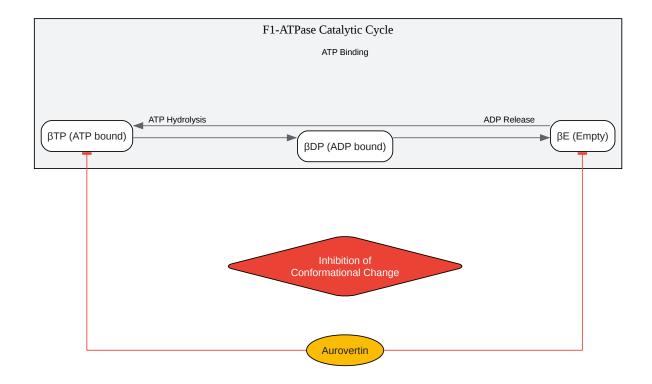
- Prepare a reaction buffer containing an ATP regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate) to maintain a constant ATP concentration.
- Add a known amount of F1-ATPase to the reaction mixture.
- Include varying concentrations of aurovertin to be tested.
- Initiation and Measurement:
 - Initiate the reaction by adding a defined concentration of ATP.
 - Monitor the rate of ATP hydrolysis by measuring the production of ADP or inorganic phosphate over time. This can be done using a variety of methods, including spectrophotometric assays coupled to NADH oxidation or colorimetric assays for phosphate detection.

Data Analysis:

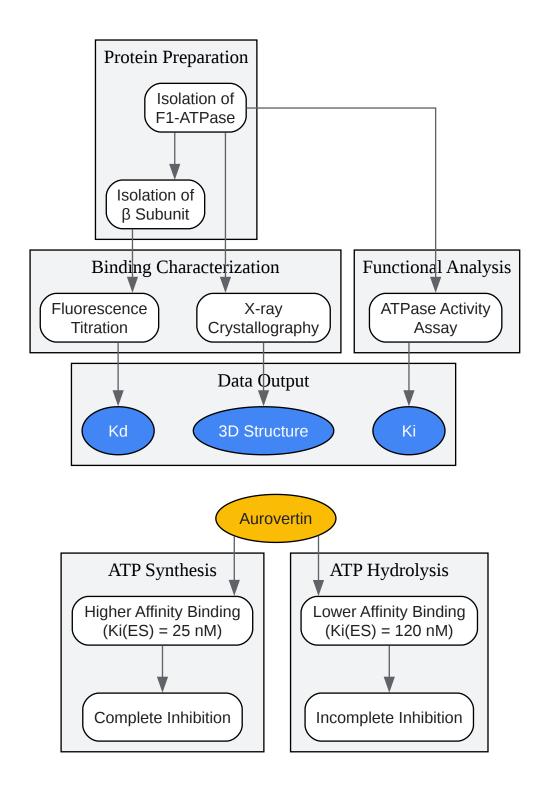
- Determine the initial velocity of the reaction at each **aurovertin** concentration.
- Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.
- To determine the inhibition constants (Ki and Ki'), perform the assay at various substrate (ATP) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., mixed, non-competitive).

Visualizations Signaling Pathway of Aurovertin Inhibition









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